(4-Methoxyphenyl)methanesulfonyl chloride
Overview
Description
AGN 192024, also known as Bimatoprost, is a synthetic prostamide analog. It is primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. Bimatoprost is also known for its ability to enhance eyelash growth, making it a popular ingredient in cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AGN 192024 involves several steps, starting from prostaglandin F2α. The key steps include the conversion of prostaglandin F2α to its ethyl amide derivative, followed by selective reduction and esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, along with reagents like sodium borohydride for reduction and ethyl chloroformate for esterification .
Industrial Production Methods
Industrial production of AGN 192024 follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification. The production also adheres to stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
AGN 192024 undergoes various chemical reactions, including:
Oxidation: AGN 192024 can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert AGN 192024 to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the amide group in AGN 192024.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted amides .
Scientific Research Applications
AGN 192024 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying prostamide analogs and their chemical properties.
Biology: AGN 192024 is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension. Additionally, its role in promoting eyelash growth is a subject of cosmetic research.
Industry: AGN 192024 is used in the formulation of ophthalmic solutions and cosmetic products.
Mechanism of Action
AGN 192024 exerts its effects by mimicking the action of prostaglandin F2α. It binds to prostamide receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is crucial for its therapeutic effects in treating glaucoma and ocular hypertension. Additionally, AGN 192024 stimulates the growth phase of the eyelash hair cycle, promoting longer and thicker eyelashes .
Comparison with Similar Compounds
Similar Compounds
Latanoprost: Another prostaglandin analog used for treating glaucoma.
Travoprost: Similar to AGN 192024, it is used for reducing intraocular pressure.
Tafluprost: A prostaglandin analog with similar applications in ophthalmology.
Uniqueness of AGN 192024
AGN 192024 is unique due to its dual application in both medical and cosmetic fields. Its ability to promote eyelash growth sets it apart from other prostaglandin analogs, making it a versatile compound in both therapeutic and cosmetic industries .
Properties
IUPAC Name |
(4-methoxyphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXSKSTBDKZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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